MES hemisodium salt

Catalog No.
S867446
CAS No.
117961-21-4
M.F
C6H13NNaO4S
M. Wt
218.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MES hemisodium salt

CAS Number

117961-21-4

Product Name

MES hemisodium salt

IUPAC Name

sodium;2-morpholin-4-ylethanesulfonate;2-morpholin-4-ylethanesulfonic acid

Molecular Formula

C6H13NNaO4S

Molecular Weight

218.23 g/mol

InChI

InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);

InChI Key

SADPCIINLASURY-UHFFFAOYSA-N

SMILES

C1COCCN1CCS(=O)(=O)O.C1COCCN1CCS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1COCCN1CCS(=O)(=O)O.[Na]

Buffering Agent

MES hemisodium salt excels as a buffer, maintaining a specific pH range in aqueous solutions. This is crucial for many biological experiments as enzymes and other biomolecules often require a specific pH to function optimally.

The working pH range of MES hemisodium salt is approximately 5.5 to 6.7, making it suitable for various research areas, including:

  • Cell culture: Maintaining the appropriate pH for optimal cell growth and function in cell culture experiments [Source: Sigma-Aldrich, ].
  • Protein purification and analysis: Buffering solutions containing MES hemisodium salt help preserve the structure and activity of proteins during purification and analysis techniques [Source: Bio-Techne, ].
  • Enzyme assays: Maintaining a constant pH environment during enzyme assays ensures accurate measurements of enzyme activity [Source: GlpBio, ].

Other Research Applications

Beyond its primary function as a buffer, MES hemisodium salt finds applications in other research areas:

  • Electrophoresis: This technique separates molecules based on their size and charge. MES hemisodium salt can be used as a buffer component in electrophoresis buffers [Source: Bio-Techne, ].
  • Capillary electrochromatography: Similar to electrophoresis, this technique separates molecules using a small diameter capillary tube. MES hemisodium salt can be used as a buffer component in these systems as well [Source: Bio-Techne, ].
  • Plant research: Studies have shown that MES hemisodium salt can suppress superoxide generation in the root apex of Arabidopsis plants, potentially impacting root growth [Source: Tomoko Kagenishi et al., "MES Buffer Affects Arabidopsis Root Apex Zonation and Root Growth by Suppressing Superoxide Generation in Root Apex," Frontiers in plant science, vol. 7, 2016, p. 79].

MES hemisodium salt, scientifically known as 2-(N-Morpholino)ethanesulfonic acid hemisodium salt, is a buffering agent widely utilized in biological and biochemical research. It has the empirical formula C12H25N2NaO8S2C_{12}H_{25}N_{2}NaO_{8}S_{2} and is characterized by its white crystalline powder form. This compound is particularly effective in maintaining stable pH levels in various experimental conditions, making it invaluable in applications such as plant cell culture and protein studies .

MES hemisodium salt functions as a buffer by acting as a weak acid-base pair. In a solution with a pH lower than its pKa, it accepts protons and becomes negatively charged. Conversely, in a solution with a higher pH, it donates protons and becomes positively charged. This buffering capacity helps maintain a stable pH environment in biological experiments, which is crucial for the proper functioning of enzymes and other biomolecules [].

For example, in a cell culture experiment, slight changes in pH can have a detrimental effect on cell viability. MES hemisodium salt can help mitigate these fluctuations by taking up or releasing protons as needed, ensuring a more consistent pH for the cells.

  • Wear gloves and eye protection when handling the compound.
  • Avoid inhalation and ingestion.
  • Dispose of waste according to local regulations.

The primary chemical property of MES hemisodium salt is its ability to act as a buffer. It resists changes in pH when acids or bases are added. The buffering capacity arises from the equilibrium established between the protonated and deprotonated forms of the compound:

MES+H+MES\text{MES}+\text{H}^{+}\rightleftharpoons \text{MES}^{-}

This reaction allows MES hemisodium salt to maintain a pH range typically between 6.0 and 7.5, which is crucial for many biochemical processes .

In biological contexts, MES hemisodium salt serves as an effective buffer in various assays and cell culture applications. Its low reactivity with biological molecules ensures that it does not interfere with enzymatic reactions or cellular processes. Studies have shown that it supports the growth of plant cells and is compatible with a wide range of biological systems, including mammalian cells .

The synthesis of MES hemisodium salt involves the reaction of morpholine with ethylene sulfonic acid, followed by neutralization with sodium hydroxide. The general steps are as follows:

  • Formation of Morpholino Ethanesulfonic Acid: Morpholine reacts with ethylene sulfide to form 2-(N-Morpholino)ethanesulfonic acid.
  • Neutralization: The resulting acid is then treated with sodium hydroxide to produce the hemisodium salt.

This method yields a product that is highly pure and suitable for laboratory use .

MES hemisodium salt is employed across various fields, including:

  • Biochemical Research: Used as a buffer in enzyme assays and protein purification processes.
  • Cell Culture: Essential for maintaining optimal pH in plant and animal cell cultures.
  • Molecular Biology: Utilized in procedures such as DNA/RNA extraction and analysis.
  • Pharmaceutical Development: Acts as a stabilizing agent in drug formulations .

Interaction studies involving MES hemisodium salt often focus on its compatibility with various biomolecules. It has been shown to have minimal interactions with proteins and nucleic acids, ensuring that experimental results remain reliable. Additionally, its presence does not significantly alter the activity of enzymes, making it an ideal choice for sensitive biochemical assays .

Several compounds exhibit similar buffering properties to MES hemisodium salt. Here are some notable examples:

Compound NameChemical FormulaUnique Features
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acidC8H18N2O4SBetter stability at higher temperatures
N-(2-Hydroxyethyl)piperazine-N'-sulfonic acidC8H18N2O4SWidely used in biological assays
Tris(hydroxymethyl)aminomethaneC4H11NO3Stronger buffering capacity at higher pH

Uniqueness of MES Hemisodium Salt

MES hemisodium salt stands out due to its specific pH range effectiveness (6.0-7.5), low ionic strength, and minimal interaction with biomolecules, which makes it particularly suitable for sensitive biological applications. Its stability under varying conditions further enhances its utility compared to other buffering agents .

Reaction Pathways Involving Morpholine and Ethylene Oxide

The initial synthesis stage involves the reaction of morpholine with ethylene oxide to form 2-(4-morpholino)ethanol, which serves as the precursor for subsequent sulfonation [9] [10]. This alkylation reaction proceeds through nucleophilic attack by the morpholine nitrogen on the ethylene oxide ring, resulting in ring opening and carbon-nitrogen bond formation [31].

The reaction is typically conducted under elevated temperature conditions ranging from 200-220°C with pressures maintained at or above 700 pounds per square inch gauge to ensure liquid phase conditions [10]. The ammonia to substrate mole ratio is carefully controlled between 4:1 and 16:1, with optimal ratios around 6:1 to 8:1 for maximum conversion efficiency [10]. Higher ammonia ratios beyond 16:1 do not provide significant advantages and may require increased system pressures, making them economically unfavorable [10].

The reaction mechanism involves hydrogen gas addition to maintain catalyst activity, with typical ammonia to hydrogen mole ratios ranging from 6:1 to 32:1 [10]. Lower ratios below 4:1 result in increased formation of heavy by-products due to reduced ammonia content in the liquid phase [10]. The process utilizes hydrogenation-dehydrogenation catalysts containing metals such as copper, nickel, cobalt, chromium, molybdenum, manganese, platinum, palladium, ruthenium, or rhodium [10].

Temperature and pressure selection ensures reaction conditions remain within approximately 10°C of the dew point temperature of the feed mixture [10]. The process operates in trickle-bed reactor configuration with liquid hourly space velocities ranging from 0.05 to 2.5 per hour, depending on catalyst activity and desired throughput [10].

Sulfonation Processes with Sulfur Trioxide/Chlorosulfonic Acid

Sulfonation represents the critical transformation step where the 2-(4-morpholino)ethanol intermediate is converted to 2-(N-morpholino)ethanesulfonic acid through introduction of the sulfonic acid functional group [11] [12]. Two primary sulfonating agents are employed: sulfur trioxide and chlorosulfonic acid, each offering distinct advantages under specific reaction conditions.

Sulfur Trioxide Sulfonation Process

Sulfur trioxide sulfonation proceeds through an electrophilic aromatic substitution mechanism, although the aliphatic nature of the morpholine substrate requires modified reaction pathways [11]. Research demonstrates that sulfonation with sulfur trioxide involves formation of cyclic transition states with two sulfur trioxide molecules participating in the reaction [11]. The reaction mechanism shows formation of benzene-sulfur dioxide-oxygen six-membered ring complexes during the transition state, with free energy barriers ranging from 76 to 129 kilojoules per mole depending on solvent conditions [11].

The process operates at temperatures between 25-40°C under atmospheric pressure conditions [11]. Continuous sulfur trioxide addition is maintained to prevent local concentration fluctuations that could lead to side reactions or decomposition [11]. The reaction typically requires 2-4 hours for completion, with careful monitoring of temperature to prevent thermal decomposition of the morpholine ring structure.

Chlorosulfonic Acid Sulfonation Process

Chlorosulfonic acid provides an alternative sulfonating agent that operates under milder conditions [12]. The industrial synthesis involves reaction of hydrogen chloride with sulfur trioxide dissolved in sulfuric acid according to the equation: hydrogen chloride plus sulfur trioxide yields chlorosulfonic acid [12]. This method offers better control over reaction stoichiometry and reduces the formation of pyrosulfuryl chloride by-products [12].

The chlorosulfonic acid process operates at temperatures between 0-25°C under anhydrous conditions to prevent hydrolysis [12]. Reaction times are typically 1-3 hours, shorter than sulfur trioxide processes due to the higher reactivity of chlorosulfonic acid [12]. The process generates hydrogen chloride as a by-product, which must be neutralized or recovered for environmental compliance.

Table 2: Synthesis Reaction Conditions

Reaction StageTemperature (°C)PressureTime (hours)Key Parameters
Morpholine-Ethylene Oxide Addition200-220≥700 psig16-24NH₃:substrate ratio 4-16:1
Sulfonation with SO₃25-40Atmospheric2-4Continuous SO₃ addition
Sulfonation with Chlorosulfonic Acid0-25Atmospheric1-3Anhydrous conditions
Neutralization (Hemisodium Formation)20-25Atmospheric0.5-2Stoichiometric NaOH addition
Crystallization5-10Atmospheric4-12Controlled cooling rate
Drying110-150Vacuum8-24Fluid bed drying

Neutralization Techniques for Hemisodium Salt Formation

The formation of hemisodium salt requires precise neutralization of 2-(N-morpholino)ethanesulfonic acid with sodium hydroxide to achieve the desired stoichiometric ratio [13] [29]. This process involves partial neutralization where exactly half of the acidic protons are neutralized, resulting in a compound containing both protonated and deprotonated sulfonic acid groups [29] [37].

The neutralization reaction follows the general equation for acid-base reactions: acid plus base yields salt plus water [13] [29]. For hemisodium salt formation, the molar ratio of sodium hydroxide to 2-(N-morpholino)ethanesulfonic acid is maintained at 0.5:1 to ensure partial neutralization [29] [37]. The reaction is exothermic, with heat of neutralization values typically around 13.7 kilocalories per mole for strong acid-strong base reactions [29].

Temperature control during neutralization is critical, with optimal conditions maintained between 20-25°C to prevent thermal decomposition while ensuring complete mixing [13] [29]. The process requires 0.5-2 hours depending on scale and mixing efficiency [33]. Continuous monitoring of solution pH ensures proper stoichiometric control, with target pH values between 8.9-10.1 for the final hemisodium salt solution [7] [38].

The neutralization process utilizes stoichiometric addition of sodium hydroxide solution, typically prepared at concentrations between 10-20% by weight to facilitate controlled addition rates [33] [37]. Mixing is provided through mechanical agitation or static mixing systems to ensure homogeneous distribution of the base throughout the acid solution [33].

Large-Scale Crystallization and Purification Protocols

Crystallization represents the critical purification stage where hemisodium salt is isolated from the reaction mixture and impurities are removed through controlled precipitation [14] [35]. The process involves careful manipulation of temperature, concentration, and nucleation conditions to produce high-purity crystalline material with appropriate particle size distribution.

Crystallization Process Design

Large-scale crystallization employs temperature-controlled precipitation techniques where the hemisodium salt solution is gradually cooled from reaction temperature to crystallization temperature [35]. The process typically begins at temperatures around 25°C and proceeds through controlled cooling to 5-10°C over 4-12 hours [35]. Cooling rates are maintained between 0.5-2.0°C per hour to promote formation of large, well-formed crystals rather than fine precipitates [35].

Nucleation control is achieved through seeding with small quantities of pure hemisodium salt crystals to initiate controlled crystal growth in the metastable zone of the phase diagram [35]. The seeding process prevents spontaneous nucleation that would result in numerous small crystals with poor filterability [35]. Seed crystal quantities typically range from 0.1-0.5% by weight of the expected product yield [14].

Purification Protocols

Purification involves multiple washing stages using deionized water to remove residual impurities, unreacted starting materials, and by-products [15] [18]. The crystalline product is separated through vacuum filtration using filter media with appropriate pore sizes to retain the desired crystal size fraction while allowing passage of wash liquors [15].

Counter-current washing techniques are employed to maximize impurity removal while minimizing product losses [33]. Wash water volumes typically range from 2-5 times the crystal bed volume, with wash water temperature maintained at 5-15°C to minimize product dissolution [15] [18]. Multiple wash stages ensure reduction of impurity levels to acceptable specifications for research-grade material.

Final purification may involve recrystallization from aqueous solution when ultra-high purity is required [14] [15]. The recrystallization process involves dissolution of the crude crystalline product in minimal quantities of hot water, followed by controlled cooling and re-precipitation under optimized conditions [14].

Drying Operations

Drying is accomplished through vacuum drying at temperatures between 110-150°C for 8-24 hours [33] [36]. Fluid bed drying systems provide uniform heat transfer and moisture removal while preventing thermal degradation [33]. Vacuum conditions reduce the required drying temperature and prevent oxidation of the morpholine ring system [36].

Moisture content is monitored continuously during drying, with final specifications requiring water content below 10% by Karl Fischer analysis [38] [39]. The drying process must achieve free-flowing powder characteristics while maintaining chemical stability and preventing thermal decomposition [16] [39].

Table 3: Industrial Production Scale Parameters

ParameterValue
Reactor Volume (L)5,000-20,000
Production Capacity (kg/batch)1,000-5,000
Yield (%)85-92
Cycle Time (hours)48-72
Energy Consumption (kWh/kg)15-25
Water Consumption (L/kg)8-12
Waste Generation (kg/kg product)0.1-0.3
Equipment MaterialStainless steel 316L
Monitoring SystemsAutomated pH, temperature, pressure
Quality Control FrequencyEvery batch

Quality Control Metrics for Research-Grade Material

Research-grade hemisodium salt must meet stringent quality specifications to ensure reproducible performance in analytical and research applications [44] [45] [47]. Quality control encompasses chemical purity, physical characteristics, and trace impurity analysis using validated analytical methods [23] [38].

Chemical Purity Specifications

The primary quality metric is chemical purity determined through acid-base titration, with research-grade material required to achieve assay values of 98.0% or higher [38] [39]. Titration methods employ standardized sodium hydroxide or hydrochloric acid solutions with potentiometric endpoint detection to ensure accurate quantification [20] [38]. The analysis accounts for both the acid and hemisodium salt components, providing total active pharmaceutical ingredient content [23].

Water content analysis using Karl Fischer methodology ensures moisture levels remain below 10.0% to prevent degradation and maintain product stability [38] [39]. The Karl Fischer method provides accurate determination of both free and bound moisture through selective reaction with iodine in the presence of sulfur dioxide and methanol [23].

Physical Characterization

Visual inspection confirms the characteristic white crystalline powder appearance and absence of discoloration or foreign particles [38] [39]. Particle size distribution analysis ensures appropriate flow characteristics and dissolution behavior for research applications [16] [39].

Solubility testing in water demonstrates complete dissolution at specified concentrations, typically 5% weight per volume, yielding clear, colorless solutions [21] [38]. Dissolution rates and final solution clarity provide indicators of crystal quality and absence of insoluble impurities [21].

Trace Impurity Analysis

Heavy metal analysis, particularly lead content, must remain below 5 parts per million as determined by atomic absorption spectroscopy or inductively coupled plasma methods [38] [41]. These techniques provide sensitive detection of metallic impurities that could interfere with biochemical applications or catalyze degradation reactions [23].

Polyvinylsulfonic acid content, a potential synthetic impurity, requires control below 1 part per million through high-performance liquid chromatography analysis [27] [38]. This contaminant can function as a polyanionic ribonucleic acid mimic and interfere with biochemical assays at picomolar concentrations [27].

Spectroscopic Verification

Infrared spectroscopy provides structural confirmation through comparison with reference standards, ensuring correct molecular structure and absence of structural isomers [38] [39]. The infrared spectrum must conform to established reference patterns for authentic hemisodium salt [42].

Ultraviolet spectroscopy at 260 and 280 nanometers confirms minimal absorbance (≤0.1 absorbance units) to ensure compatibility with spectrophotometric applications [38] [42]. Low ultraviolet absorbance prevents interference with protein and nucleic acid analyses that rely on these wavelength regions [27] [42].

Table 4: Quality Control Specifications for Research-Grade Material

ParameterSpecificationMethod
Assay (by titration)≥98.0%Acid-base titration
Water Content (Karl Fischer)≤10.0%Karl Fischer moisture analysis
Appearance (visual)White crystalline powderVisual inspection
Color (1M, alkaline)ColorlessVisual inspection
pH (1.0% solution)8.9-10.1pH meter measurement
Solubility Test (5% solution)Passes testDissolution test
Lead Content (Pb)≤5 ppmAtomic absorption/ICP
Polyvinylsulfonic Content≤1 ppmHPLC analysis
Infrared SpectrumConforms to referenceIR spectroscopy
UV Absorbance (260 nm)≤0.1UV spectrophotometry
UV Absorbance (280 nm)≤0.1UV spectrophotometry

Analytical Method Validation

High-performance liquid chromatography methods for purity analysis employ reverse-phase or hydrophilic interaction chromatography columns with detection by charged aerosol detection, evaporative light scattering detection, or mass spectrometry [40] [43]. These methods provide separation of hemisodium salt from potential impurities and degradation products while accommodating the highly polar, zwitterionic nature of the compound [40].

Method validation includes assessment of linearity, accuracy, precision, specificity, detection limits, and quantitation limits according to International Conference on Harmonisation guidelines [23]. Analytical methods must demonstrate stability-indicating capability to detect degradation products that may form during storage or use [23].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

218.04629835 g/mol

Monoisotopic Mass

218.04629835 g/mol

Heavy Atom Count

13

Related CAS

117961-21-4

Dates

Modify: 2023-08-15

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